molecular formula C10H13N5O2 B14928316 6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4(1H,3H)-dione

6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14928316
M. Wt: 235.24 g/mol
InChI Key: BKFJSCIVADKHLZ-UHFFFAOYSA-N
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Description

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that features a pyrazole and pyrimidinedione moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to reflux temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,4(1H,3H)-pyrimidinedione is unique due to its combination of a pyrazole and pyrimidinedione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

6-amino-1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O2/c1-6-7(4-14(2)13-6)5-15-8(11)3-9(16)12-10(15)17/h3-4H,5,11H2,1-2H3,(H,12,16,17)

InChI Key

BKFJSCIVADKHLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2C(=CC(=O)NC2=O)N)C

Origin of Product

United States

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